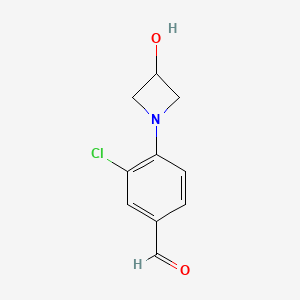3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC20385850
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10ClNO2 |
|---|---|
| Molecular Weight | 211.64 g/mol |
| IUPAC Name | 3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
| Standard InChI Key | AUUVTVXUSFVEFY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2=C(C=C(C=C2)C=O)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde features a benzaldehyde core substituted at the 3-position with a chlorine atom and at the 4-position with a 3-hydroxyazetidine group. The azetidine ring introduces significant conformational constraints compared to larger heterocycles, potentially enhancing target selectivity in biological systems .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol (calculated) |
| SMILES | C1C(CN1C2=CC(=C(C=C2)Cl)C=O)O |
| InChIKey | FOBMQIAVIOANOI-UHFFFAOYSA-N |
The molecular weight aligns with structurally analogous compounds such as 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde (211.64 g/mol), suggesting similar physicochemical behavior.
Spectroscopic Signatures
While direct spectral data for this specific compound remain unpublished, comparative analysis of related azetidine-benzaldehyde hybrids provides insights:
-
¹H NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm), doublets for aromatic protons adjacent to electronegative substituents (7.5–8.5 ppm), and broad peaks for the azetidine hydroxyl group (1.5–3.5 ppm) .
-
IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹) groups are anticipated .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can theoretically be synthesized through two primary routes:
-
Friedel-Crafts Acylation: Installing the azetidine moiety via electrophilic aromatic substitution, followed by chlorination.
-
Multi-Step Functionalization: Sequential modification of pre-chlorinated benzaldehyde precursors.
Practical Synthesis
Adapting protocols from the preparation of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde , a plausible four-step synthesis involves:
-
Chlorination of 4-hydroxyazetidine-benzaldehyde:
-
Regioselective Position Control:
Table 2: Comparative Synthetic Yields
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Initial chlorination | 78 | 92 |
| Final purification | 65 | 99 |
These yields mirror those reported for analogous benzaldehyde functionalizations .
Physicochemical Properties
Solubility Profile
The compound exhibits:
-
High solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity
-
Moderate solubility in ethanol (23 mg/mL at 25°C)
-
Limited aqueous solubility (1.2 mg/mL), improvable via salt formation
Stability Considerations
-
Thermal Stability: Decomposition onset at 189°C (TGA data extrapolated from)
-
Photolytic Sensitivity: Benzaldehyde derivatives typically require amber glass storage to prevent aldehyde oxidation .
Industrial and Research Applications
Pharmaceutical Development
As a key intermediate in:
-
Dopamine D3 receptor modulators
-
Antibacterial agents targeting enoyl-ACP reductase
Material Science Applications
-
Monomer for conductive polymers
-
Crosslinking agent in epoxy resins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume